Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate
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Overview
Description
Methyl 2-azabicyclo[410]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure, potentially opening the ring or reducing double bonds.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes.
Scientific Research Applications
Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specialized properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with these molecular targets, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate: Another bicyclic compound with a similar structure but different ring size and substitution pattern.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring, used in various synthetic applications.
Uniqueness
Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-5-6(8)3-2-4-9-8/h6,9H,2-5H2,1H3 |
InChI Key |
QVNCCWHFPDLUHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1CCCN2 |
Origin of Product |
United States |
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